molecular formula C4H7NO2 B1295166 2-Methyl-1-nitroprop-1-ene CAS No. 1606-30-0

2-Methyl-1-nitroprop-1-ene

Cat. No.: B1295166
CAS No.: 1606-30-0
M. Wt: 101.1 g/mol
InChI Key: VXMMUDFDTWWSQT-UHFFFAOYSA-N
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Description

2-Methyl-1-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene

Biochemical Analysis

Biochemical Properties

2-Methyl-1-nitroprop-1-ene plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It acts as an electrophilic component in [3+2] cycloaddition reactions with nitrones, forming nitro-substituted cycloadducts . This compound interacts with nucleophilic oxygen atoms in nitrone molecules, leading to the formation of new carbon-nitrogen bonds . The nature of these interactions is primarily polar, with asynchronous transition states .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by participating in cycloaddition reactions that can alter cellular metabolism and gene expression . It has been observed to affect cell signaling pathways by modifying the structure and function of key biomolecules involved in these pathways . Additionally, this compound can impact cellular metabolism by interacting with enzymes and proteins that regulate metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a strong electrophile, engaging in cycloaddition reactions with nucleophilic components such as nitrones . These reactions are initiated by the attack of the nucleophilic oxygen atom on the electrophilic carbon atom in the nitroethylene moiety of this compound . This interaction favors the formation of nitro-substituted cycloadducts, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by storage conditions and the presence of reactive species . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression . These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical impact .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can be metabolized through reduction and oxidation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the levels of key metabolites and affect overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is influenced by its chemical properties and the presence of binding partners .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with the appropriate biomolecules to exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-nitroprop-1-ene can be synthesized through the reaction of 2-methylpropanal with nitrous acid. The reaction mechanism involves the nucleophilic attack of the nitrous acid on the aldehyde group of 2-methylpropanal, leading to the formation of the nitroalkene . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize by-products. The compound is usually stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve nitrones as reactants and are carried out under mild conditions.

    Reduction Reactions: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides.

    Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

2-Methyl-1-nitroprop-1-ene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroprop-1-ene
  • 1-Chloronitroethene
  • 1-Bromonitroethene
  • (E)-2-Arylnitroethenes
  • (E)-1-Nitroprop-1-ene
  • (E)-3,3,3-Trichloro-1-nitroprop-1-ene
  • (E)-3,3,3-Trifluor-1-nitroprop-1-ene
  • (E)-3-Nitroacrylate

Uniqueness

2-Methyl-1-nitroprop-1-ene is unique due to its specific structure, which includes a methyl group adjacent to the nitroalkene moiety. This structural feature influences its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

2-methyl-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMMUDFDTWWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166943
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-30-0
Record name 1-Propene, 2-methyl-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1606-30-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does the presence of a nitro group affect the reactivity of alkenes with ozone in the atmosphere?

A: Research indicates that attaching a nitro group to the carbon-carbon double bond (C=C) of an alkene significantly decreases its reaction rate with ozone. [] Specifically, the study found that 2-methyl-1-nitroprop-1-ene, with its nitro group adjacent to the C=C, reacts with ozone 2-3 orders of magnitude slower than simple alkenes lacking this functional group. [] This decreased reactivity translates to a longer atmospheric lifetime for nitroalkenes compared to their non-nitro counterparts. [] For instance, this compound has an estimated atmospheric lifetime of 134 days in the presence of 100 ppb ozone, considerably longer than many simple alkenes. []

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